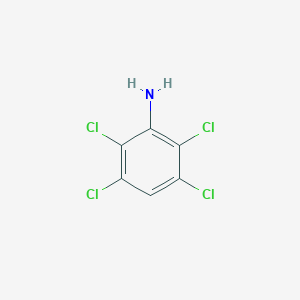
2,3,5,6-Tetrachloroaniline
Cat. No. B043135
Key on ui cas rn:
3481-20-7
M. Wt: 230.9 g/mol
InChI Key: YTDHEFNWWHSXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04429156
Procedure details


200 parts of phenol, 197 parts of 2,3,5,6-tetrachloroaniline, 20 parts of platinum-on-charcoal catalyst (3.7% strength) and 15 parts of aqueous hydroiodic acid (57% strength) are dehalogenated with hydrogen in a tantalum autoclave (0.85 l) during the course of 3.5 hours, whilst stirring, under a maximum pressure of 50 bars and at 155° C. After cooling of the reaction vessel and after releasing the pressure, the reaction mixture is diluted with 500 parts by volume of water, made alkaline with concentrated sodium hydroxide solution, mixed with toluene and separated from the platinum-on-charcoal catalyst by filtration under suction. The organic phase obtained by layer separation is freed from the solvent by distillation. 99.3% strength, 3,5-dichloroaniline is obtained in a yield of 97%, with complete conversion of 2,3,5,6-tetrachloroaniline, by distillation over a simple distillation bridge.









Identifiers


|
REACTION_CXSMILES
|
C1(O)C=CC=CC=1.[Cl:8][C:9]1[C:15]([Cl:16])=[CH:14][C:13]([Cl:17])=[C:12]([Cl:18])[C:10]=1[NH2:11].I.[H][H].[OH-].[Na+]>[Pt].O.[Ta].C1(C)C=CC=CC=1>[Cl:16][C:15]1[CH:9]=[C:10]([CH:12]=[C:13]([Cl:17])[CH:14]=1)[NH2:11].[Cl:8][C:9]1[C:15]([Cl:16])=[CH:14][C:13]([Cl:17])=[C:12]([Cl:18])[C:10]=1[NH2:11] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
I
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
155 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring, under a maximum pressure of 50 bars and at 155° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling of the reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated from the platinum-on-charcoal catalyst by filtration under suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase obtained by layer separation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is freed from the solvent by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
